N-(2-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, an oxadiazole ring substituted with a chlorophenyl group, and an acetamide group
Preparation Methods
The synthesis of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE involves multiple steps, starting with the preparation of the pyrazole and oxadiazole intermediates. The pyrazole ring can be synthesized through the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions. The oxadiazole ring is typically formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The final step involves coupling the pyrazole and oxadiazole intermediates with an acetamide group under suitable reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The bromine and methyl groups on the pyrazole ring can be oxidized under strong oxidizing conditions.
Reduction: The nitro group on the oxadiazole ring can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Scientific Research Applications
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or conductivity.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar compounds to 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE include other pyrazole and oxadiazole derivatives. These compounds may share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. Examples of similar compounds include:
- 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETIC ACID
- 3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXYLIC ACID
Properties
Molecular Formula |
C18H18BrClN6O3 |
---|---|
Molecular Weight |
481.7 g/mol |
IUPAC Name |
N-[2-[[2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetyl]amino]ethyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H18BrClN6O3/c1-10-15(19)11(2)26(24-10)9-14(27)21-7-8-22-17(28)18-23-16(25-29-18)12-3-5-13(20)6-4-12/h3-6H,7-9H2,1-2H3,(H,21,27)(H,22,28) |
InChI Key |
TZAYVDOFYUASSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl)C)Br |
Origin of Product |
United States |
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